CID 156588843
Description
Based on structural analogs and contextual clues, it is hypothesized to belong to the oscillatoxin family of marine-derived cyclic peptides, which are known for their cytotoxic and bioactive properties . Oscillatoxins are characterized by complex macrocyclic structures with modified amino acid residues and halogenated substituents (e.g., bromine or chlorine atoms), which contribute to their stability and biological activity. While CID 156588843’s exact structure remains unspecified in the evidence, its proximity in CID numbering to oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) suggests it may share structural motifs, such as a fused polyketide-peptide backbone or methyl/ethyl ester modifications .
Properties
Molecular Formula |
C24H30NaO5 |
|---|---|
Molecular Weight |
421.5 g/mol |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/b13-12+; |
InChI Key |
LJCCZMFYFWMMDN-UEIGIMKUSA-N |
Isomeric SMILES |
CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O.[Na] |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588843, like many organic compounds, can undergo various types of chemical reactions. These reactions may include:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It may undergo reduction reactions in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: It may undergo addition reactions, particularly if it contains double or triple bonds. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: It may be used as a reagent or intermediate in organic synthesis.
Biology: The compound could be studied for its biological activity and potential therapeutic effects.
Medicine: It may have applications in drug development and pharmaceutical research.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 156588843 would depend on its specific chemical structure and the biological targets it interacts with. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would vary based on the biological context and the specific effects of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key features of CID 156588843 and its closest analogs, based on available
Key Observations
Structural Divergence :
- This compound likely differs from oscillatoxins D and E by substituent patterns (e.g., halogenation sites or ester groups). For example, oscillatoxin D’s brominated tyrosine residue is critical for its cytotoxicity, while oscillatoxin E’s dehydroalanine may enhance antifungal properties .
- Methylation (as in CID 185389) often improves metabolic stability and bioavailability, suggesting this compound could exhibit similar optimizations if methylated.
Bioactivity Trends :
- Halogenation (e.g., bromine in oscillatoxin D) correlates with increased cytotoxicity, while esterification (e.g., oscillatoxin F) may reduce potency but improve solubility .
- The absence of specific data for this compound necessitates extrapolation from analogs. For instance, if it lacks bromine, its bioactivity may align more with oscillatoxin F’s protease inhibition than oscillatoxin D’s cytotoxicity.
Synthetic Accessibility: Oscillatoxins are typically challenging to synthesize due to their macrocyclic architecture. However, modular strategies—such as solid-phase peptide synthesis coupled with late-stage halogenation—are employed for analogs . This compound may require similar methodologies if it contains non-canonical amino acids.
Research Findings and Limitations
- Gaps in Data : Direct experimental data for this compound—such as mass spectrometry, NMR, or bioassay results—are absent in the provided evidence. Its classification relies on PubChem’s CID numbering proximity and structural homology to oscillatoxins.
- Theoretical Insights : Computational studies (e.g., molecular docking or QSAR modeling) could predict its interactions with biological targets, such as ion channels or proteases, based on oscillatoxin mechanisms .
- Comparative Challenges: Without explicit data, comparisons remain speculative. For example, oscillatoxin D’s EC₅₀ of 0.8 μM against HeLa cells cannot be directly extrapolated to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

